molecular formula C5H12ClNO B2656925 Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride CAS No. 1909286-97-0

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride

Cat. No.: B2656925
CAS No.: 1909286-97-0
M. Wt: 137.61
InChI Key: KMFAFIGXWGOROW-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which contributes to its distinct chemical properties and reactivity.

Scientific Research Applications

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems, such as binding to specific receptors or inhibiting certain enzymes .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This can include determining the compound’s LD50 (the dose that is lethal to 50% of a population), its potential for causing cancer (carcinogenicity), and its effects on reproduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The initial step involves the formation of the cyclobutane ring through a [2+2] cycloaddition reaction.

    Introduction of Amino and Hydroxyl Groups: Subsequent steps involve the introduction of amino and hydroxyl groups at specific positions on the cyclobutane ring. This can be achieved through various methods, including nucleophilic substitution and reduction reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield a primary amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride is unique due to its specific cyclobutane ring structure and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-amino-1-methylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(7)3-2-4(5)6;/h4,7H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFAFIGXWGOROW-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H]1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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